molecular formula C12H24N2O2 B8093244 tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate

货号: B8093244
分子量: 228.33 g/mol
InChI 键: KREFOLREHRBMLM-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate (CAS 1973389-22-8) is a chiral piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, serves as a crucial synthetic intermediate and molecular scaffold . The molecule features a stereospecific (R) configuration at the ethyl carbamate side chain, which is essential for creating enantiomerically pure compounds . Its primary application lies in the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs) where the piperidine ring is a common pharmacophore. Researchers utilize this building block to explore structure-activity relationships, often incorporating it into molecules targeting the central nervous system, GPCRs, and various enzymes . The tert-butoxycarbonyl (Boc) protecting group is a key feature, allowing for selective deprotection under mild acidic conditions to generate the free amine for further functionalization while preserving other sensitive functional groups in complex synthetic routes. This compound is offered with high purity and is subject to cold-chain transportation to ensure stability . Safety and Handling: This reagent is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions. The safety information indicates it may cause skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols.

属性

IUPAC Name

tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFOLREHRBMLM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Scheme

  • Starting Material : (R)-1-(Piperidin-4-yl)ethylamine.

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure

  • Dissolve (R)-1-(piperidin-4-yl)ethylamine (1.0 equiv) in anhydrous DCM.

  • Add Boc₂O (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Stir at room temperature (RT) for 12–24 hours.

  • Purify via flash chromatography (ethyl acetate/hexane, 1:3).

Data Table: Reaction Conditions & Yields

ParameterValueSource
SolventDCM
BaseEt₃N
Temperature0°C → RT
Yield85–92%
Purity (HPLC)>98%

Asymmetric Reductive Amination

Reaction Scheme

  • Substrate : 4-Piperidone.

  • Chiral Auxiliary : (R)-Phenethylamine.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Boc Protection : Boc₂O in THF.

Procedure

  • React 4-piperidone (1.0 equiv) with (R)-phenethylamine (1.2 equiv) in MeOH.

  • Add NaBH₃CN (1.5 equiv) and stir at RT for 48 hours.

  • Quench with NH₄Cl, extract with EtOAc, and concentrate.

  • Protect the amine with Boc₂O (1.1 equiv) in THF.

Data Table: Key Parameters

ParameterValueSource
Chiral Auxiliary(R)-Phenethylamine
Reducing AgentNaBH₃CN
Diastereomeric Excess96%
Overall Yield68%

Enzymatic Resolution of Racemic Mixtures

Reaction Scheme

  • Racemic Synthesis : Prepare (±)-1-(piperidin-4-yl)ethylamine via alkylation.

  • Enzymatic Hydrolysis : Use lipase (e.g., Candida antarctica) to resolve (R)-enantiomer.

Procedure

  • Synthesize racemic ethylamine derivative via alkylation of piperidine.

  • Treat with lipase in phosphate buffer (pH 7.0) at 37°C for 24 hours.

  • Extract (R)-enantiomer and perform Boc protection.

Data Table: Resolution Efficiency

ParameterValueSource
EnzymeCandida antarctica lipase B
Enantiomeric Excess (ee)>99%
Yield45–50% (theoretical max: 50%)

Industrial-Scale Continuous Flow Synthesis

Reaction Scheme

  • Microreactor Setup : Tert-butyl chloroformate and (R)-1-(piperidin-4-yl)ethylamine in a flow system.

Procedure

  • Pump substrates through a microreactor at 50°C with residence time <5 minutes.

  • Quench with aqueous NaHCO₃ and separate phases inline.

  • Crystallize product from ethanol/water.

Data Table: Flow Chemistry Parameters

ParameterValueSource
Residence Time3 minutes
Temperature50°C
Space-Time Yield1.2 kg/L·day
Purity>99.5%

Comparison of Methods

MethodYieldeeScalabilityCost Efficiency
Stereoselective Alkylation92%100%HighModerate
Asymmetric Reductive Amination68%96%MediumLow
Enzymatic Resolution50%>99%LowHigh
Continuous Flow95%100%Very HighHigh

Analytical Characterization

  • NMR : δ 1.39 (s, 9H, tert-butyl), 3.64 (d, J = 12.8 Hz, 2H, piperidine), 4.21 (q, J = 6.6 Hz, 1H, chiral center).

  • HPLC : Rt = 5.46 min (C18 column, acetonitrile/water).

  • MS (ESI+) : [M+H]+ = 229.2.

Critical Challenges & Solutions

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H) for final product validation.

  • Byproduct Formation : Optimize Boc₂O stoichiometry (1.1 equiv) to minimize N,N-di-Boc derivatives.

  • Scale-Up Issues : Adopt continuous flow systems to enhance reproducibility and reduce reaction times .

化学反应分析

Types of Reactions

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Pharmacological Applications

Cyclin-Dependent Kinase Inhibition
The primary application of tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate lies in its ability to inhibit CDKs, which are crucial for regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest, making this compound a potential therapeutic agent in cancer treatment. Research indicates that targeting CDKs can disrupt the proliferation of cancer cells, offering a pathway for the development of novel anticancer therapies.

Mechanism of Action
The compound interacts with various proteins involved in cell signaling pathways, particularly those associated with cell cycle control. Its ability to bind to CDKs suggests that it may also affect other regulatory proteins, which is essential for understanding both its therapeutic potential and possible side effects.

Antibacterial Properties
Recent studies have suggested that compounds structurally related to this compound exhibit antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Such findings highlight the compound's potential beyond oncology, suggesting applications in combating antibiotic resistance .

Synthesis and Structural Characteristics

Synthesis Methods
The synthesis of this compound typically involves standard organic synthesis techniques, including the use of carbamate formation reactions. The structural components—a tert-butyl group, a piperidine ring, and a carbamate functional group—contribute to its pharmacological properties.

Case Studies and Research Findings

Recent research has focused on the development of CDK inhibitors as a strategy for cancer therapy. For instance, studies have shown that certain derivatives of this compound exhibit selective inhibition against specific CDK isoforms, which could lead to more targeted cancer treatments with fewer side effects .

Additionally, ongoing investigations into its antibacterial properties are revealing promising results, particularly against resistant bacterial strains, indicating a dual potential in both oncology and infectious disease management .

作用机制

The mechanism of action of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine-Based Carbamates with Varied Substituents

Key Findings :

  • Functional Groups: The 4-cyanopyridinyl group () introduces electron-withdrawing properties, altering reactivity compared to the ethyl group in the target compound .
  • Metabolic Stability : Acetylation of the piperidine nitrogen () improves metabolic stability by reducing amine reactivity, a strategy used in CNS drug development .

Modifications to the Ethyl Side Chain

Table 2: Ethyl Group Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Key Properties References
(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate C₁₃H₁₇BrClNO₂ 346.64 Aromatic halogens (Br, Cl) Increased lipophilicity, halogen bonding
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C₂₁H₂₆N₂O₃ 354.45 Biphenyl, hydroxyl groups Enhanced π-π stacking, solubility

Key Findings :

  • Hydroxyl Groups : The hydroxyl group in improves aqueous solubility, balancing the hydrophobic biphenyl moiety for better pharmacokinetics .

Ring System Variations

Table 3: Ring-Modified Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Features References
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₁N₅O₂ 287.34 Pyrrolidine-pyrimidine hybrid Compact structure, kinase inhibition
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate C₁₆H₂₃N₅O₄ 349.39 Cyclohexyl-nitro pyridine Conformational rigidity

Key Findings :

  • Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring () increases ring strain but allows tighter binding to flat aromatic targets like kinases .
  • Nitropyridine Moiety : The nitro group () introduces strong electron-withdrawing effects, altering electronic distribution and reactivity .

生物活性

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, especially as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the compound's biological activity, synthesis, and its implications in cancer therapeutics.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 863560-23-0

The compound features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its unique pharmacological profile. The structural characteristics of the compound allow it to interact with various biological targets, enhancing its potential as a therapeutic agent.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle, and their inhibition can result in cell cycle arrest, particularly in cancer cells. The compound's ability to selectively inhibit CDKs suggests that it may be effective in cancer treatment by preventing the proliferation of malignant cells.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound exhibits significant inhibitory activity against various CDKs. This inhibition leads to:

  • Cell Cycle Arrest : The compound can induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting their growth.

Interaction Studies

Studies have shown that this compound binds to proteins involved in cell signaling pathways. Its interactions with regulatory proteins associated with cell cycle control are critical for understanding its mechanism of action and potential side effects when used therapeutically.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl (piperidin-3-ylmethyl)carbamate135632-53-00.98Different piperidine position
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate1016167-99-90.98Stereoisomer differing at chiral center
tert-Butyl (piperidin-4-methyl)carbamate236406-22-70.91Methyl substitution on piperidine ring

The distinct stereochemistry and substituents of this compound tailor its biological activity towards CDK inhibition.

Case Studies and Experimental Data

In vitro studies have demonstrated that the compound effectively inhibits CDK activity in various cancer cell lines. For example:

  • Cell Line Studies : In experiments using human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Further studies involving flow cytometry revealed that treated cells exhibited increased sub-G1 populations, suggesting apoptosis induction as a result of CDK inhibition.
  • Cytotoxicity Assessment : An MTT assay was performed to evaluate cytotoxic effects across different concentrations (0.1–100 µM). Results indicated a dose-dependent response with IC50 values confirming its efficacy .

常见问题

Q. What are the optimized synthetic routes for tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

  • Step 1 : Condensation of a piperidin-4-yl-ethyl precursor with tert-butyl carbamate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Stereochemical control via chiral resolution or asymmetric catalysis to isolate the (1R)-enantiomer .
  • Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity. Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (0–25°C to minimize side reactions), and catalyst loading. Continuous flow systems can improve scalability and reproducibility .
Reaction Parameter Optimal Condition Impact on Yield
SolventDichloromethaneHigh solubility
CatalystTriethylamine85–90% yield
Temperature0–25°CReduces epimerization

Q. How is the stereochemical integrity of the (1R)-configured ethyl-piperidine moiety validated during synthesis?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
  • Optical Rotation : Comparison of observed [α]D values with literature data for the (1R) enantiomer.
  • X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated in structurally related carbamates .

Q. What stability considerations are critical for storing this compound?

  • Storage Conditions : −20°C under inert gas (argon) to prevent hydrolysis of the carbamate group.
  • Decomposition Risks : Exposure to moisture or acidic/basic conditions cleaves the tert-butyloxycarbonyl (Boc) group. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when properly stored .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Discrepancies in proton/carbon chemical shifts often arise from:

  • Conformational Flexibility : Piperidine ring puckering and ethyl group rotation alter coupling constants. Use variable-temperature NMR to identify dynamic processes .
  • Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; hydrogen bonding in DMSO can deshield protons.
  • Stereochemical Purity : Impurities from incomplete chiral resolution may split signals. Validate enantiomeric excess (ee) via chiral analysis .

Q. What methodologies are employed to study the compound’s role as a key intermediate in drug discovery?

  • Pharmacophore Modeling : Map interactions between the piperidine-ethyl motif and biological targets (e.g., GPCRs or kinases) .
  • Derivatization : Introduce substituents (e.g., fluoro, nitro groups) to enhance binding affinity or metabolic stability. For example, nitro-to-amine reduction generates bioactive amines .
  • In Vitro Assays : Screen for inhibitory activity against enzymes like proteases or phosphodiesterases, using fluorescence polarization or SPR .

Q. How do structural modifications (e.g., substituent position on the piperidine ring) impact reactivity and biological activity?

Comparative studies with analogs reveal:

  • Substituent Position : 4-Position modifications (e.g., methyl vs. phenyl) alter steric bulk, affecting target binding. For example, 4-methyl derivatives show improved selectivity for σ1 receptors .
  • Electron-Withdrawing Groups : Nitro or cyano groups at the 3-position enhance electrophilicity, facilitating nucleophilic substitutions .
  • Boc Deprotection Kinetics : Electron-donating groups slow acid-mediated deprotection, enabling controlled release of the amine intermediate .
Analog Modification Biological Activity (IC50)
4-Methyl-piperidine derivativeIncreased lipophilicityσ1 Receptor: 12 nM
3-Nitrobenzyl-piperidine derivativeEnhanced electrophilicityKinase inhibition: 45 nM

Methodological Notes

  • Stereochemical Analysis : Always cross-validate chiral purity using multiple techniques (e.g., HPLC, NMR, and optical rotation).
  • Scale-Up : Transitioning from batch to flow chemistry reduces side reactions and improves yield consistency .
  • Data Interpretation : Use computational tools (DFT, molecular docking) to rationalize NMR shifts or activity trends .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。